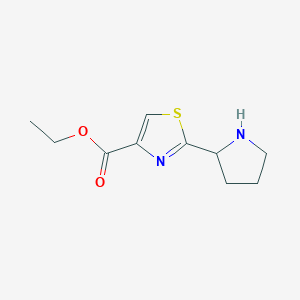

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a pyrrolidine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromoacetate with pyrrolidine to form ethyl 2-(pyrrolidin-2-yl)acetate. This intermediate is then reacted with thioamide under basic conditions to yield the desired thiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate serves as a precursor in the synthesis of novel pharmaceutical agents. Its derivatives have shown potential in treating various conditions, including cancer and neurological disorders . The compound's ability to modulate biological pathways makes it an attractive candidate for drug development.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit anticancer properties. For instance, related thiazole derivatives have been studied for their effects on glioma cell invasion through modulation of the aryl hydrocarbon receptor (AhR) pathway . this compound may similarly influence cancer cell behavior, making it a focus for further investigation.

Neurological Research

The compound's structural characteristics suggest potential applications in neurological research, particularly concerning its effects on neurotransmitter systems. Studies have explored the synthesis of thiazole derivatives that exhibit anxiolytic and neuroprotective effects, indicating that this compound could contribute to this field .

Antimicrobial Properties

Thiazole derivatives have been recognized for their antimicrobial activities. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Activity

A study published in BioMed Research International demonstrated that thiazole derivatives could inhibit glioma cell invasion by regulating cytoskeletal dynamics through the AhR pathway. This suggests that this compound might also exhibit similar mechanisms, warranting further exploration in cancer therapeutics .

Case Study 2: Neuropharmacological Effects

Research has shown that certain thiazole compounds can influence anxiety-related behaviors in animal models. A derivative of this compound could be synthesized and tested for its anxiolytic effects, contributing valuable data to the field of neuropharmacology .

Comparative Analysis of Thiazole Derivatives

Mecanismo De Acción

The mechanism of action of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and thiazole rings can interact with the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2-one: A five-membered lactam with similar biological activities.

Pyrrolidin-2,5-dione: Known for its diverse biological properties.

Thiazole derivatives: Compounds with a thiazole ring that exhibit a wide range of biological activities.

Uniqueness

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combined pyrrolidine and thiazole rings, which provide a distinct three-dimensional structure and pharmacophore properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for drug discovery and development.

Actividad Biológica

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in agriculture and medicine.

Chemical Structure and Synthesis

This compound features a thiazole ring combined with a pyrrolidine moiety. The thiazole structure is known for its role in various pharmacological applications, while the pyrrolidine group enhances the compound's structural diversity, potentially influencing its biological interactions.

Synthesis Methods:

The synthesis typically involves several key steps:

- Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamide derivatives.

- Esterification: The carboxylic acid group can undergo esterification with ethyl alcohol to form the final product.

- Purification: Techniques such as recrystallization or chromatography are employed to purify the synthesized compound.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro tests indicated that derivatives of thiazole compounds demonstrate significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

Antifungal Activity

The compound also shows potential antifungal properties, making it a candidate for agricultural applications as a fungicide. Research indicates that thiazole derivatives can effectively control phytopathogenic fungi, which are detrimental to crop health .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Nucleophilic Substitution Reactions: The carboxylate group may participate in nucleophilic reactions, enhancing its reactivity and interaction with biological macromolecules.

- Electrophilic Aromatic Substitution: The thiazole ring can engage in electrophilic substitution reactions, allowing for modifications that could improve biological efficacy.

Agricultural Chemistry

Due to its antifungal properties, this compound has been explored as a potential pesticide or herbicide. Its effectiveness against specific pathogens makes it suitable for use in crop protection strategies .

Medicinal Chemistry

In medicinal contexts, this compound has been investigated for its potential roles in drug development. Thiazoles are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects .

Propiedades

IUPAC Name |

ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7/h6-7,11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHLURZCGAUBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.